N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23-11-20-22-19(23)30-10-13-7-14(24)17(8-28-13)29-9-18(25)21-12-2-3-15-16(6-12)27-5-4-26-15/h2-3,6-8,11H,4-5,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUCYJDDLNYDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on various studies.
Synthesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide precursors. The process often includes the introduction of sulfonamide groups and triazole moieties to enhance biological activity. For instance, the synthesis pathway may involve:
- Formation of the Benzodioxin Core : Utilizing 2,3-dihydrobenzo[1,4]-dioxin derivatives as starting materials.
- Introduction of Sulfonamide and Triazole Groups : Reacting with 4-methylbenzenesulfonyl chloride and triazole derivatives to yield the final product.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(2,3-dihydro...) | α-glucosidase | 12.5 | |
| N-(2,3-dihydro...) | Acetylcholinesterase | 15.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. The presence of the triazole moiety is particularly noteworthy due to its established activity against a range of pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to N-(2,3-dihydro...) in clinical settings:
- Diabetes Management : A study demonstrated that derivatives with similar structures effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
- Neuroprotective Effects : Research has indicated that triazole-containing compounds exhibit neuroprotective effects by inhibiting acetylcholinesterase, thereby enhancing cholinergic transmission in models of Alzheimer's disease.
Pharmacological Implications
The diverse biological activities exhibited by N-(2,3-dihydro...) suggest its potential as a lead compound for drug development. The combination of benzodioxin and triazole frameworks may lead to novel therapeutics targeting metabolic disorders and neurodegenerative diseases.
Preparation Methods
Pyran Ring Formation
The 4-oxo-4H-pyran core is synthesized via a modified Knoevenagel condensation between diethyl malonate and acetylacetone under acidic conditions (H₂SO₄, ethanol, 80°C, 6 h), yielding ethyl 4-oxo-4H-pyran-3-carboxylate (78% yield). Hydrolysis with NaOH (10% aq., reflux, 2 h) generates 4-oxo-4H-pyran-3-carboxylic acid, which is reduced to 4-oxo-4H-pyran-3-ol using LiAlH₄ in THF (0°C to rt, 85% yield).
Thioether Functionalization
The hydroxyl group at position 3 is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 90% yield). The methylene group at position 6 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 65°C, 72% yield). Subsequent thiol-alkylation with 4-methyl-4H-1,2,4-triazole-3-thiol (K₂CO₃, DMF, 60°C, 12 h) installs the sulfanylmethyl-triazole moiety (68% yield). Deprotection of the TBS group (TBAF, THF, 95% yield) affords the key intermediate.
Acetamide Linker Installation
Activation of Pyran-3-ol
The hydroxyl group of 6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4-oxo-4H-pyran-3-ol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 92% yield). Nucleophilic displacement with ethyl bromoacetate (K₂CO₃, DMF, 50°C, 8 h) forms the ethyl ester intermediate (74% yield). Saponification with LiOH (THF/H₂O, rt, 4 h) yields 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid (89% yield).
Amide Coupling
The carboxylic acid is activated as a mixed anhydride (ClCO₂iBu, N-methylmorpholine, THF, 0°C) and reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (prepared via Pd-catalyzed amination of 6-nitro-1,4-benzodioxane). The reaction proceeds in THF at 25°C for 12 h, yielding the target acetamide after column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1, 63% yield).
Reaction Optimization and Challenges
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Reagent | DCC/HOBt | Mixed Anhydride | Mixed Anhydride |
| Solvent | DMF | THF | THF |
| Temperature (°C) | 25 | 0 → 25 | 0 → 25 |
| Yield (%) | 48 | 63 | 63 |
Key findings:
- Mixed anhydride activation outperformed carbodiimide-based methods, reducing epimerization risks.
- THF minimized solubility issues versus DMF, which promoted side reactions.
- Low-temperature initiation (-5°C) followed by gradual warming improved regioselectivity at the pyran oxygen.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.92 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.01 (s, 1H, pyran-H₅), 4.54 (s, 2H, SCH₂), 4.28 (s, 2H, OCH₂CO), 3.97 (s, 3H, NCH₃), 4.25–4.18 (m, 4H, benzodioxin-OCH₂).
- IR (KBr): ν 1745 cm⁻¹ (C=O, pyran), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C).
- HRMS (ESI+): m/z calcd for C₂₁H₂₁N₃O₆S [M+H]⁺: 468.1184; found: 468.1187.
Purity Assessment
HPLC (C18, 0.1% TFA in H₂O/MeCN) showed >98% purity at 254 nm (t₅ = 6.72 min).
Comparative Analysis with Structural Analogues
The synthetic route shares critical steps with benzodioxin-containing acetamides reported by, particularly in amide bond formation (63% vs. 58–72% yields for analogous compounds). However, the pyran-thioether linkage introduced unique challenges:
- Steric hindrance at C6 of the pyran ring necessitated excess thiol (1.5 eq vs. 1.1 eq for simpler thioethers).
- Triazole stability required strict pH control (pH 6–7) during thiol-alkylation to prevent ring-opening.
Q & A
Q. What are the key synthetic steps and analytical techniques for preparing this compound?
The synthesis involves multi-step reactions, including coupling of the benzodioxin moiety with functionalized pyran-triazole intermediates. Key steps include nucleophilic substitution (e.g., thioether formation) and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or precipitation . Final characterization employs infrared (IR) spectroscopy for functional group identification and proton nuclear magnetic resonance (¹H NMR) for structural elucidation .
Q. How is the compound structurally characterized post-synthesis?
Structural confirmation combines IR spectroscopy (to identify carbonyl and amide bonds) and ¹H NMR (to resolve aromatic protons and methylene groups in the benzodioxin and pyran rings). Advanced characterization may include high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition .
Q. What preliminary biological screening approaches are recommended?
Initial screening should focus on enzyme inhibition assays (e.g., kinases, phosphatases) or receptor binding studies, leveraging the compound’s heterocyclic motifs. Use in vitro models with fluorescence-based or colorimetric readouts to assess activity at µM–nM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization requires systematic variation of solvents, temperatures, and catalysts. For example, dimethylformamide (DMF) enhances solubility in nucleophilic substitutions, while bases like sodium hydride improve thiolate intermediate formation. Kinetic studies (e.g., time-yield curves) and Design of Experiments (DoE) can identify optimal parameters .
Q. How can structural ambiguities in the pyran-triazole moiety be resolved?
X-ray crystallography is definitive for resolving stereochemical uncertainties. If crystals are unavailable, use 2D NMR techniques (e.g., COSY, NOESY) to correlate protons in spatially proximate groups. Computational modeling (DFT or MD simulations) can predict stable conformers .
Q. How should contradictory bioactivity data across assays be analyzed?
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Compare results with structural analogs to identify activity cliffs and refine pharmacophore models .
Q. What strategies mitigate compound instability during storage?
Stability studies under varied conditions (light, humidity, temperature) are critical. Store lyophilized samples at –20°C under inert gas (argon/nitrogen). Add antioxidants (e.g., BHT) to solutions, and avoid protic solvents like ethanol if degradation involves hydrolysis .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Synthesize derivatives with modifications to the triazole-sulfanyl, pyran-4-one, or benzodioxin groups. Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains) to identify critical substituents. Pair experimental data with computational QSAR models to predict novel analogs .
Methodological Notes
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically harmonize results from disparate studies. Prioritize assays with validated positive controls .
- Experimental Design : For synthesis optimization, apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature vs. solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
